molecular formula C21H21ClN2O3 B2424346 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851407-51-7

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide

Cat. No.: B2424346
CAS No.: 851407-51-7
M. Wt: 384.86
InChI Key: PJMSVXNUAWSYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenoxy group and a quinoline derivative

Mechanism of Action

Target of Action

AKOS024587281, also known as AB00669699-01 or 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, is a compound with a complex structure and function. The primary target of this compound is the voltage-dependent anion channel (VDAC) . VDAC is a key player in controlling the passage of metabolites across the mitochondrial membrane and is involved in apoptosis regulation .

Mode of Action

AKOS024587281 acts as a VDAC inhibitor , reducing the channel’s conductance . It inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The interaction of AKOS024587281 with its target leads to changes in the mitochondrial function, affecting the cell’s energy production and survival .

Biochemical Pathways

mitochondrial function and apoptosis . By inhibiting VDAC, AKOS024587281 can potentially disrupt the balance of metabolites in the mitochondria, affecting energy production pathways. It may also interfere with apoptosis pathways by preventing the release of cytochrome C, a key player in the initiation of programmed cell death .

Result of Action

The molecular and cellular effects of AKOS024587281’s action are primarily related to its role as a VDAC inhibitor. By inhibiting VDAC, AKOS024587281 can affect the balance of metabolites in the mitochondria, potentially disrupting energy production. It can also prevent the release of cytochrome C from the mitochondria, thereby inhibiting the initiation of apoptosis . These effects can influence cell survival and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form 4-chlorophenoxyacetic acid.

    Quinoline derivative synthesis: The quinoline moiety is synthesized through a series of reactions, starting from aniline derivatives and involving cyclization reactions to form the quinoline ring system.

    Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the quinoline derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the quinoline moiety.

    Quinoline derivatives: Compounds like quinine and chloroquine, which share the quinoline core structure.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is unique due to its combination of the chlorophenoxy and quinoline moieties, which may confer distinct biological activities and chemical properties compared to its individual components.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-13-3-4-15-11-16(21(26)24-20(15)14(13)2)9-10-23-19(25)12-27-18-7-5-17(22)6-8-18/h3-8,11H,9-10,12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMSVXNUAWSYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.